molecular formula C15H13NO3 B12877225 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one CAS No. 62930-23-8

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B12877225
CAS No.: 62930-23-8
M. Wt: 255.27 g/mol
InChI Key: WYIWDDSEKLLSRG-UHFFFAOYSA-N
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Description

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one is a synthetic benzofuran derivative offered for research and development purposes. This compound is part of a class of oxygen-containing heterocycles that are of significant interest in medicinal chemistry and organic synthesis due to their wide range of potential biological activities . Benzofuran scaffolds are known to be flexible and can participate in various biological cycles by attaching to functional units via intermolecular interactions, making them promising candidates for the development of novel therapeutic agents . While specific biological data for this exact compound may be limited, its structure incorporates key features associated with bioactive molecules. The benzofuran core is a foundational component in numerous biologically active natural and synthetic substances . Furthermore, the presence of a 3-amino substituent on the benzofuran ring is a key structural motif in designed multifunctional ligands, particularly in neuroscience research, where similar 3-aminobenzofuran derivatives have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease research . The methoxy and phenyl substituents are also common in compounds studied for their cytotoxic effects, suggesting potential research applications in oncology . The primary value of this reagent lies in its use as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, or investigate new mechanisms of action in various disease models. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62930-23-8

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

5-amino-3-methoxy-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO3/c1-18-15(10-5-3-2-4-6-10)13-9-11(16)7-8-12(13)14(17)19-15/h2-9H,16H2,1H3

InChI Key

WYIWDDSEKLLSRG-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=C(C=CC(=C2)N)C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one, with the molecular formula C15H13NO3C_{15}H_{13}NO_3 and CAS number 62930-23-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.

Synthesis

The synthesis of 5-amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions, including the introduction of the amino and methoxy groups onto the benzofuran core. Various methods have been reported, highlighting the compound's versatility in medicinal chemistry .

Biological Activity

The biological activity of 5-amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one has been evaluated in several studies, focusing on its antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research.

Cell Line IC50 (µM) Notes
HeLa4.6 ± 0.1Highly sensitive to the compound
MDA-MB-2314.5 ± 2.1Comparable potency to HeLa
A549180 ± 50Moderate resistance observed
HT-293100 ± 100More resistant compared to others
MCF-7370 ± 100Shows significant resistance

Research indicates that the compound exhibits cytotoxicity primarily through the induction of apoptosis in cancer cells. The presence of the methoxy group at the C–3 position enhances its antiproliferative activity, suggesting a structure-activity relationship where specific substitutions on the benzofuran ring can significantly impact biological efficacy .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzofuran derivatives, including 5-amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one, against multiple cancer cell lines (ME-180, A549, ACHN, HT-29, and B16). The results indicated a notable increase in antiproliferative activity with modifications at specific positions on the benzofuran structure .
  • Structure Activity Relationship (SAR) : Another investigation into benzofuran derivatives revealed that introducing a methoxy group at the C–6 position significantly increased activity compared to derivatives lacking this modification. The study concluded that both methoxy groups at C–3 and C–6 are crucial for optimal biological activity .

Scientific Research Applications

The compound 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one is a member of the benzofuran family and has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry. This article explores its applications, synthesizing findings from various studies and sources.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. The structural features of 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one may enhance its efficacy against various bacterial strains. Studies have demonstrated that modifications to the benzofuran structure can lead to improved antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Antioxidant Properties

The antioxidant potential of compounds in this class has been explored extensively. The presence of amino and methoxy groups is believed to contribute to the radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, including neurodegenerative disorders .

Central Nervous System Disorders

There is emerging evidence that compounds similar to 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are pivotal in the treatment of central nervous system disorders. The modulation of GPCRs can lead to novel therapeutic strategies for conditions such as depression and anxiety .

Anti-inflammatory Effects

Some studies have indicated that derivatives of benzofuran compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of several benzofuran derivatives, including 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one, which were tested against a panel of bacterial strains. The results showed that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotective effects, researchers evaluated the impact of benzofuran derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage, supporting their potential use in therapies for neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Methoxy vs. Methyl : The methoxy group in the target compound increases lipophilicity compared to the methyl group in , balancing solubility and membrane permeability.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data for benzofuranones are often resolved using SHELX or ORTEP . For example:

  • The target compound’s analog, 3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, exhibits a planar benzofuran system with dihedral angles <1° between fused rings. Intermolecular N–H⋯O and C–H⋯O interactions stabilize its crystal lattice .
  • In contrast, (E)-3-(3-methoxybenzylidene)benzofuran-2(3H)-one shows a C=O bond length of 1.2018 Å, consistent with typical benzofuranones, and π-stacking interactions due to the benzylidene group .

Pharmacological Potential

  • The target compound’s amino group may similarly interact with kinase targets.
  • Antimicrobial Activity: Pyrimidine-substituted benzofuranones (e.g., ) exhibit antiviral activity, suggesting the target’s amino and methoxy groups could be optimized for such applications.

Preparation Methods

Lactone Core Synthesis via o-Hydroxyphenylacetic Acid Derivatives

A patented method describes a three-step continuous process starting from o-hydroxyphenylacetic acid to synthesize 3-(α-methoxyl)methylene benzofuran-2(3H)-ketone derivatives, which are structurally related to the target compound. The process involves:

  • Synthesis of o-hydroxyphenylacetic acid.
  • Cyclization to form the lactone intermediate.
  • Final reaction with trimethyl formate and acetic anhydride to introduce the methoxy group at position 3.

This method uses acetic acid as a catalyst and avoids intermediate purification steps, improving efficiency and reducing waste (no neutralization or drying required). The reaction is conducted under controlled pH and temperature conditions with azeotropic removal of water to drive the cyclization and methoxylation steps to completion.

Quaternary Carbon Center Formation Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Key Notes Reference
1 Synthesis of o-hydroxyphenylacetic acid Sodium hydroxide, catalyst, 170 °C, 2 h Continuous process, no intermediate purification
2 Lactone formation and methoxylation Acetic acid catalyst, trimethyl formate, acetic anhydride, azeotropic distillation Efficient water removal, no neutralization needed
3 Quaternary carbon center formation DMSO, cyanuric chloride (TCT), water control, metal-free Radical mechanism, one-step synthesis
4 Amination Cyanoacetohydrazide, ethanol, acetic acid, reflux 8 h; hydrazine monohydrate, reflux 2 h Formation of hydrazide hydrazone intermediates, then amino derivatives
5 Phenyl group introduction Benzaldehyde derivatives, acidic/basic catalysis, reflux Aldol-type condensation or nucleophilic addition

Detailed Research Findings and Analysis

  • The patented method emphasizes a streamlined synthesis with environmental and operational advantages by avoiding intermediate isolation and minimizing waste. This is particularly valuable for industrial-scale synthesis.
  • The TCT-mediated method offers a novel, metal-free approach to construct complex benzofuran-3(2H)-one derivatives with quaternary centers, which could be adapted for the target compound to improve step economy.
  • Amination strategies demonstrate that hydrazide intermediates are effective precursors for introducing amino groups on benzofuran rings, with good yields (61-86%) and well-characterized products.
  • Phenyl substituent introduction via condensation with benzaldehyde derivatives is a classical and reliable method, compatible with various functional groups and allowing structural diversity.

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